3-Bromo-4-fluoro-5-methylbenzene-1-sulfonamide
Description
3-Bromo-4-fluoro-5-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C7H7BrFNO2S. It is a versatile chemical used in various scientific research fields due to its unique structure and properties .
Properties
IUPAC Name |
3-bromo-4-fluoro-5-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO2S/c1-4-2-5(13(10,11)12)3-6(8)7(4)9/h2-3H,1H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNCWQFQSIXRBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)Br)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of sulfonating agents such as sulfur trioxide or chlorosulfonic acid, followed by the reaction with ammonia or amines to form the sulfonamide .
Industrial Production Methods
In industrial settings, the production of 3-Bromo-4-fluoro-5-methylbenzene-1-sulfonamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-fluoro-5-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution Products: Depending on the substituents introduced, various derivatives of this compound can be formed.
Oxidation Products: Sulfonic acids and other oxidized derivatives.
Reduction Products: Amines and other reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. Research indicates that 3-bromo-4-fluoro-5-methylbenzene-1-sulfonamide exhibits activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's structural modifications can enhance its efficacy and reduce toxicity, making it a candidate for further development as an antibiotic agent .
Cancer Treatment
Recent studies have explored the potential of sulfonamide derivatives in cancer therapy. For instance, compounds similar to this compound have been investigated for their ability to inhibit the MYC oncogene, which is implicated in several cancers. The disruption of protein-protein interactions involving MYC may offer a new therapeutic strategy against tumors driven by this oncogene .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of sulfonamides is crucial for optimizing their biological activities. In the case of this compound, modifications to the bromine and fluorine substituents have been shown to affect binding affinities and biological efficacy. For example, changing the halogen substituents can significantly influence the compound's interaction with target proteins, which is critical for developing more potent analogs .
Synthesis and Chemical Reactions
Synthetic Methodologies
The synthesis of this compound involves several steps that can be optimized for yield and purity. Recent advancements in synthetic methodologies have facilitated the production of this compound in scalable quantities, making it more accessible for research purposes .
Reactivity Studies
This compound can participate in various chemical reactions due to its functional groups. For instance, it can undergo nucleophilic substitutions or coupling reactions with other electrophiles, allowing for the generation of diverse derivatives with potentially enhanced biological properties .
Data Table: Applications Overview
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of various sulfonamides, this compound was tested against a panel of bacterial strains. Results indicated that this compound exhibited significant activity against MRSA, supporting its potential use in treating resistant infections .
Case Study 2: Cancer Therapeutics
A high-throughput screening campaign identified several sulfonamide derivatives as inhibitors of MYC-WDR5 interactions. Among these, analogs of this compound showed promising results in disrupting these interactions, indicating potential pathways for cancer treatment strategies targeting MYC-driven tumors .
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluoro-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, making it useful in drug design .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-fluorotoluene: Similar structure but lacks the sulfonamide group.
4-Bromo-2-fluoro-5-methylbenzonitrile: Contains a nitrile group instead of a sulfonamide group.
3-Bromo-5-fluoro-2-methylbenzoic acid methyl ester: Contains a carboxylic acid ester group.
Uniqueness
3-Bromo-4-fluoro-5-methylbenzene-1-sulfonamide is unique due to its combination of bromine, fluorine, and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Biological Activity
3-Bromo-4-fluoro-5-methylbenzene-1-sulfonamide, a sulfonamide derivative, exhibits significant biological activity due to its unique chemical structure. This article explores its mechanisms of action, applications in various fields, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its ability to interact with biological targets. The presence of bromine and fluorine substituents enhances its reactivity and selectivity towards specific enzymes and proteins. The molecular formula is C₇H₈BrFNO₂S, indicating a complex interaction profile that is beneficial in medicinal chemistry.
The mechanism of action for this compound primarily involves:
- Enzyme Inhibition : The sulfonamide group mimics natural substrates, leading to competitive inhibition of enzyme activity. This can disrupt metabolic pathways essential for cell survival and proliferation.
- Protein Interactions : The compound can form hydrogen bonds with amino acid residues in the active sites of enzymes, thereby inhibiting their function. This property is particularly useful in drug design targeting specific diseases such as cancer and bacterial infections.
Biological Applications
This compound has been investigated for various biological applications:
- Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties. Research indicates that compounds with similar structures exhibit activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM .
- Cancer Research : The compound has potential applications in oncology, particularly in inhibiting specific protein interactions involved in cancer cell proliferation. Studies have shown that structurally related sulfonamides can inhibit the MYC protein–protein interaction, a critical pathway in many cancers .
Case Studies and Experimental Data
- Enzyme Inhibition Studies : A study demonstrated that compounds with sulfonamide groups significantly inhibited the activity of various enzymes involved in metabolic pathways. For instance, the IC50 values for related compounds ranged from 12 μM to higher concentrations depending on the target enzyme .
- Antimicrobial Testing : In vitro studies revealed that this compound exhibited bactericidal effects against several strains of bacteria. The compound's effectiveness was evaluated through standard assays, showing promising results comparable to established antibiotics .
- Toxicological Assessment : Toxicity studies indicated that while the compound shows significant biological activity, it also necessitates careful evaluation of its safety profile. Long-term studies are needed to assess potential carcinogenicity and organ-specific toxicity .
Summary Table of Biological Activities
Q & A
Q. How to assess environmental impact and degradation pathways of this compound?
- Methodological Answer :
- Ecotoxicity Testing : Perform Daphnia magna acute toxicity assays (EC₅₀) to evaluate aquatic toxicity.
- Degradation Studies : Use HPLC-MS/MS to monitor photolytic or hydrolytic breakdown products under simulated environmental conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
